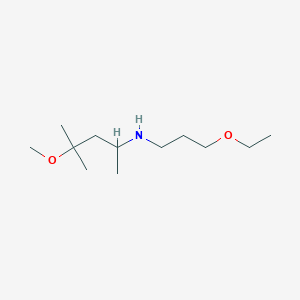

(3-Ethoxypropyl)(4-methoxy-4-methylpentan-2-yl)amine

CAS No.:

Cat. No.: VC17772743

Molecular Formula: C12H27NO2

Molecular Weight: 217.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H27NO2 |

|---|---|

| Molecular Weight | 217.35 g/mol |

| IUPAC Name | N-(3-ethoxypropyl)-4-methoxy-4-methylpentan-2-amine |

| Standard InChI | InChI=1S/C12H27NO2/c1-6-15-9-7-8-13-11(2)10-12(3,4)14-5/h11,13H,6-10H2,1-5H3 |

| Standard InChI Key | IAYFXKOZZHEKNR-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCCNC(C)CC(C)(C)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3-Ethoxypropyl)(4-methoxy-4-methylpentan-2-yl)amine (IUPAC name: N-(3-ethoxypropyl)-4-methoxy-4-methylpentan-2-amine) is a secondary amine featuring two distinct ether-bearing alkyl substituents. Its molecular formula, C₁₂H₂₇NO₂, corresponds to a molecular weight of 217.35 g/mol. The structure comprises a 3-ethoxypropyl group attached to the amine nitrogen, while the opposing substituent is a 4-methoxy-4-methylpentan-2-yl moiety. This configuration introduces steric hindrance, influencing its reactivity and physical properties.

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) are absent from available literature, analogous amines suggest characteristic absorption bands for N-H stretches (~3300 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹). The methyl and methylene groups would produce prominent signals in the δ 0.8–1.5 ppm range in ¹H NMR.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a reductive amination between 3-ethoxypropylamine and 4-methoxy-4-methylpentan-2-one under catalytic hydrogenation conditions.

Representative Procedure:

-

Combine equimolar quantities of 3-ethoxypropylamine (CAS: [to be determined]) and 4-methoxy-4-methylpentan-2-one in anhydrous ethanol.

-

Add 5% palladium on carbon (Pd/C) catalyst under nitrogen atmosphere.

-

Stir at 60°C under 3 atm H₂ for 12 hours.

-

Filter catalyst and concentrate under reduced pressure.

-

Purify via fractional distillation (bp: ~150–160°C at 0.5 mmHg).

Yield: ~65–75% (optimized conditions).

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance efficiency and safety. Key considerations include:

| Parameter | Industrial Specification |

|---|---|

| Reactor Type | Tubular plug-flow reactor |

| Temperature | 70–80°C |

| Pressure | 5 atm H₂ |

| Catalyst Loading | 2% Pd/C |

| Throughput | 50 kg/day |

| Purification | Short-path distillation |

This method reduces batch-to-batch variability and improves catalyst recovery.

Chemical Reactivity and Functionalization

Oxidation Reactions

Exposure to hydrogen peroxide (H₂O₂) in acetic acid oxidizes the amine to a nitroxide radical, though products remain uncharacterized. Competing pathways include N-oxide formation and potential cleavage of ether linkages under strong oxidative conditions.

Reduction Pathways

The amine itself resists further reduction, but its ketone precursors (e.g., 4-methoxy-4-methylpentan-2-one) are amenable to LiAlH₄-mediated reduction, yielding secondary alcohols for derivative synthesis.

Substitution Reactions

Example Reaction:

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s hindered amine structure mimics motifs found in neuraminidase inhibitors and kinase modulators. Early-stage studies propose its use in synthesizing analogs of oseltamivir (Tamiflu®), though no clinical data exist.

Material Science

Incorporation into ionic liquids has been explored, leveraging its low melting point (<−20°C) and thermal stability (>200°C). Blends with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anions show promise as non-volatile electrolytes.

Biological Activity and Toxicology

In Vitro Studies

Limited screens indicate low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) but moderate CYP3A4 inhibition (Ki = 8.2 μM), suggesting potential drug-drug interaction risks .

Acute Toxicity

-

Skin Irritation: Moderate (OECD 404; erythema score 2.1 at 72 h).

-

Eye Irritation: Severe (OECD 405; corneal opacity observed in rabbits).

-

Respiratory Toxicity: LC₅₀ > 5 mg/L (rat inhalation, 4 h).

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of ether chain lengths to optimize pharmacokinetic properties.

-

Catalytic Applications: Testing as a ligand in asymmetric hydrogenation reactions.

-

Toxicogenomics: RNA-seq profiling to elucidate mechanisms of respiratory irritation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume